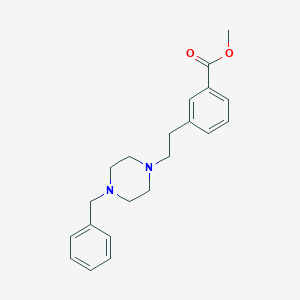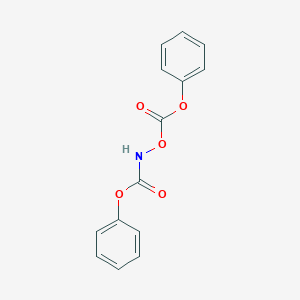
2-Bromo-3,4-dimethoxybenzaldehyde
Overview
Description
2-Bromo-3,4-dimethoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Properties and Nonlinear Optical Responses
- The bromine substitution in compounds like 2,3-dimethoxybenzaldehyde enhances their nonlinear optical properties. A study by (Aguiar et al., 2022) found that the addition of a bromine atom significantly improves the third-order susceptibility of these compounds, making them potential candidates for nonlinear optical (NLO) material applications.
Synthesis of Complex Molecules
- 2-Bromo-3,4-dimethoxybenzaldehyde is a key intermediate in the synthesis of various complex molecules. For instance, (Silveira et al., 2009) utilized it for the synthesis of 2-methyltriclisine, an unnatural analog of the azafluoranthene alkaloid triclisine, indicating its importance in synthetic organic chemistry.
Medicinal Chemistry and Drug Synthesis
- It serves as an intermediate in drug discovery, particularly in the synthesis of novel compounds with potential biological and medicinal applications. For example, (Jie Li et al., 2012) demonstrated its use in creating new chemical entities in medicinal chemistry.
Catalysis and Reaction Mechanisms
- The compound is also significant in studies exploring catalysis and reaction mechanisms. (Dubost et al., 2011) and (Cho et al., 2004) used derivatives of 2-bromobenzaldehydes in palladium-catalyzed reactions, highlighting the role of such compounds in developing new synthetic methodologies.
Kinetics and Synthesis of Chromene Derivatives
- In the field of kinetics and synthesis, this compound plays a role in the creation of chromene derivatives, which are important in the pharmaceutical industry. (Asheri et al., 2016) studied its synthesis and kinetics, contributing to the development of new synthetic routes for medically relevant compounds.
Mechanism of Action
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Action Environment
The action of 2-Bromo-3,4-dimethoxybenzaldehyde can be influenced by various environmental factors . For instance, its stability can be affected by exposure to air and light . Furthermore, the compound’s efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Properties
IUPAC Name |
2-bromo-3,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFRHSRQIKGLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347167 | |
| Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55171-60-3 | |
| Record name | 2-Bromo-3,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Bromo-3,4-dimethoxybenzaldehyde a suitable starting material for synthesizing 2-methyltriclisine?
A1: this compound possesses the core structure needed to build the tricyclic ring system found in azafluoranthene alkaloids. Its bromine substituent enables further functionalization via reactions like the Suzuki coupling, while the aldehyde group allows for transformations into various other functional groups useful in building the target molecule. In the reported synthesis [], this compound is transformed into 3,4-dimethoxyfluoren-9-one, a key intermediate in constructing the final heterocyclic ring system of 2-methyltriclisine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)







